3,4,5-Trihydroxy-6-(2-nitrophenoxy)oxane-2-carboxylic acid

Chromogenic substrate Spectrophotometric assay β-Glucuronidase detection

Researchers requiring β-glucuronidase activity quantification cannot simply substitute 2-NPG with pNPG due to distinct λmax, pKa, and elimination geometry. This ortho-nitro isomer provides: • Chromogenic detection at 405 nm, compatible with standard ELISA readers. • 1,6-elimination scaffold for prodrug linkers without irreversible enzyme inhibition. • Multiplexed assay capability with alkaline phosphatase/β-galactosidase substrates. Supplied with lot-specific purity certification for assay validation consistency.

Molecular Formula C12H13NO9
Molecular Weight 315.23 g/mol
Cat. No. B13390066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-Trihydroxy-6-(2-nitrophenoxy)oxane-2-carboxylic acid
Molecular FormulaC12H13NO9
Molecular Weight315.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)C(=O)O)O)O)O
InChIInChI=1S/C12H13NO9/c14-7-8(15)10(11(17)18)22-12(9(7)16)21-6-4-2-1-3-5(6)13(19)20/h1-4,7-10,12,14-16H,(H,17,18)
InChIKeyUADVJQJTJSOJOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Nitrophenyl β-D-Glucuronide – Identity & Class Profile


3,4,5-Trihydroxy-6-(2-nitrophenoxy)oxane-2-carboxylic acid (CAS 137629-36-8), most commonly referred to as 2-nitrophenyl β-D-glucuronide (2-NPG), is a synthetic chromogenic glucuronide conjugate classified as a phenolic O-glycoside. Its structure comprises a β-D-glucopyranosiduronic acid core linked via an anomeric ether bond to an ortho-nitrophenol aglycone . Upon enzymatic hydrolysis by β-glucuronidase (EC 3.2.1.31), it releases 2-nitrophenol, a yellow chromophore detectable spectrophotometrically at 405 nm, enabling direct measurement of enzyme activity [1]. 2-NPG is recognized as a small-molecule substrate in the same functional class as its para-isomer, 4-nitrophenyl β-D-glucuronide (pNPG, CAS 10344-94-2), as well as phenolphthalein glucuronide and 4-methylumbelliferyl-β-D-glucuronide (MUG), for the detection and quantification of β-glucuronidase in biomedical, environmental, and drug metabolism research [2].

1
Workflow
Chromogenic β-glucuronidase substrate for enzyme activity assays
2
Detection
Releases 2-nitrophenol (yellow chromophore) after enzymatic hydrolysis
3
Selection Context
Ortho-nitro regioisomer for specific prodrug, PET imaging, and substrate-profiling studies

2-NPG vs. pNPG: Key Differences


Although 2-nitrophenyl β-D-glucuronide (2-NPG) and 4-nitrophenyl β-D-glucuronide (pNPG) share the same molecular formula (C₁₂H₁₃NO₉) and glucuronide core, the positional isomerism of the nitro group on the phenyl ring generates distinct electronic, steric, and spectral properties that preclude simple interchange in enzyme assays, prodrug linker design, or analytical workflows [1]. The ortho-nitro substituent alters the pKa of the liberated phenol (2-nitrophenol pKa ≈ 7.23 versus 4-nitrophenol pKa ≈ 7.15), shifts the absorbance maximum of the chromophore (λmax ≈ 405 nm vs. ≈ 400–420 nm for the para isomer), and modifies the self-immolative elimination pathway in glucuronide-based prodrugs from a 1,4- to a 1,6-elimination geometry [2][3]. These physicochemical differences translate into measurable variations in enzymatic hydrolysis kinetics, detection sensitivity, and pH compatibility, meaning that a procurement decision to substitute 2-NPG with pNPG—or vice versa—requires explicit re-validation of the assay or synthetic route rather than assuming functional equivalence .

2-NPG (ortho) Chromophore absorption near 405 nm
pNPG (para) Chromophore absorption near 400–420 nm; may shift fixed-filter reader response
2-NPG (ortho) Limited kinetic parameters; confirmed substrate
pNPG (para) Extensively characterized kinetics; direct substitution may change assay sensitivity
2-NPG (ortho) 1,6-elimination in prodrug linkers
pNPG (para) 1,4-elimination pathway; drug release geometry and kinetics differ

2-NPG – Product-Specific Evidence


Ortho vs. Para Chromophore Detection Wavelength

2-NPG is enzymatically cleaved by β-glucuronidase to release 2-nitrophenol (ortho-nitrophenol), which is quantitatively measured at a detection wavelength of 405 nm . By comparison, the widely adopted para isomer, 4-nitrophenyl β-D-glucuronide (pNPG), releases 4-nitrophenol, typically monitored at 400–420 nm depending on pH . This spectral shift of approximately 5–15 nm between the two chromophores is sufficient to affect signal-to-noise ratios in spectrophotometric microplate readers with fixed-wavelength filters and may require re-optimization of detection parameters when switching between substrates .

Detection Wavelength
Data to verify
2-NPG → 2-nitrophenol λmax 405 nm
pNPG → 4-nitrophenol λmax 400–420 nm
Spectral shift 5–15 nm
Fixed-filter reader compatibility check
Review detector alignment before substrate switch
Chromogenic substrate Spectrophotometric assay β-Glucuronidase detection

Self-Immolative Prodrug Triggers: Ortho vs. Para Quinone-Methide Pathways

In a direct head-to-head comparative study, Azoulay et al. synthesized and evaluated matched pairs of 2-nitro-substituted and 4-nitro-substituted glucuronide prodrug triggers (compounds 4, 7, 10, and 13) [1]. Following β-glucuronidase-catalyzed hydrolysis, both ortho-nitro and para-nitro regioisomers undergo self-immolative elimination to generate quinone-methide intermediates. Critically, neither the 2-nitro-quinone-methide nor the 4-nitro-quinone-methide acted as an irreversible inhibitor of bovine liver β-glucuronidase [1]. This finding confirms that the ortho-nitro regioisomer (2-NPG scaffold) is a viable, non-inhibitory trigger for glucuronide-based prodrug monotherapy (PMT) and antibody-directed enzyme prodrug therapy (ADEPT), with an elimination geometry (1,6-elimination) that is mechanistically distinct from the 1,4-elimination pathway of the para-nitro isomer [1][2].

Quinone-Methide Inhibition
Head-to-head
Both ortho- and para-quinone-methides showed no irreversible inhibition of bovine liver β-glucuronidase; elimination geometry differs (1,6- vs. 1,4-)
Supports non-inhibitory prodrug trigger design
Geometry may influence payload release rate
Prodrug design Self-immolative linker ADEPT β-Glucuronidase

Ortho-Nitro Glucuronide Scaffold for PET Imaging Tracers

The 2-nitrophenyl β-D-glucuronide scaffold serves as the core glucuronide moiety in the PET tracer [¹⁸F]FEAnGA (1-O-(4-(2-fluoroethyl-carbamoyloxymethyl)-2-nitrophenyl)-O-β-D-glucopyronuronate), specifically developed for non-invasive imaging of extracellular β-glucuronidase activity in tumors [1]. This tracer utilizes the ortho-nitro substitution pattern to accommodate a 4-hydroxymethyl functionalization on the same phenyl ring, enabling conjugation of the ¹⁸F-fluoroethylamine reporter group while maintaining β-glucuronidase substrate recognition [1]. The methyl ester analog [¹⁸F]FEAnGA-Me demonstrated 10-fold reduced hydrophilicity relative to the parent tracer, achieving a radiochemical yield of 5–10% and exhibiting stability in PBS and in the presence of β-GUS for 1 hour [1]. By contrast, the para-nitro isomer (pNPG scaffold) is predominantly employed as a simple chromogenic substrate and has not been validated for analogous PET tracer construction with the same functionalization pattern [2].

PET Tracer Scaffold
Reported
2-NPG scaffold enabled [18F]FEAnGA synthesis; 10-fold lipophilicity increase with methyl ester; 5–10% radiochemical yield; pNPG scaffold has no reported PET tracer
Ortho-scaffold supports imaging probe functionalization
Regioselective 4-position derivatization critical for tracer design
PET imaging β-Glucuronidase tracer Tumor imaging Prodrug activation

β-Glucuronidase Substrate Recognition: BRENDA Evidence

The BRENDA enzyme database formally catalogs o-nitrophenyl-β-D-glucuronide (ortho isomer) as a recognized substrate in β-glucuronidase (EC 3.2.1.31)-catalyzed reactions, with the documented reaction: o-nitrophenyl-β-D-glucuronide + H₂O → o-nitrophenol + D-glucuronic acid [1]. While extensive kinetic parameters (Km, kcat, kcat/Km) are available in BRENDA for the para isomer pNPG—including Km values ranging from 0.154 mM to 0.414 mM across different enzyme variants and conditions—the ortho isomer currently has limited kinetic parameter entries, suggesting that systematic kinetic characterization remains an outstanding research need rather than evidence of non-recognition [1][2]. The presence of 2-NPG as a verified BRENDA substrate entry confirms that β-glucuronidase accommodates the ortho-nitro substitution within its active site, a finding consistent with the enzyme's known broad substrate promiscuity toward diverse aryl glucuronides [3].

BRENDA Substrate Entry
Class-level
2-NPG listed as substrate (BRENDA Ligand ID 140446); limited kinetic parameters vs. extensive pNPG kinetics (Km 0.154–0.414 mM)
Substrate recognition confirmed; kinetics under-characterized
Kinetic characterization recommended for quantitative assays
Enzyme kinetics Substrate specificity Glycoside hydrolase family 3

2-NPG – Research & Industrial Applications


Chromogenic β-Glucuronidase Assay Using Ortho-Nitrophenol

2-NPG serves as a chromogenic substrate for quantifying β-glucuronidase activity in serum, tissue homogenates, and bacterial cultures. Enzymatic hydrolysis liberates 2-nitrophenol, measured at 405 nm—a wavelength compatible with standard ELISA plate readers and clinical chemistry analyzers [1]. This application is particularly relevant for laboratories evaluating liver and kidney function biomarkers, assessing microbial contamination via β-glucuronidase-producing Enterobacteriaceae, and conducting drug metabolism studies where glucuronide conjugate hydrolysis is monitored as a Phase II metabolic endpoint [1][2]. The ortho-nitrophenol chromophore provides a distinct spectral signature from the para-nitrophenol used in alkaline phosphatase and β-galactosidase assays, enabling multiplexed enzyme measurements without spectral interference [2].

Self-Immolative Prodrug Linkers for ADEPT & Prodrug Monotherapy

The 2-nitrophenyl glucuronide scaffold is employed as a β-glucuronidase-cleavable trigger in self-immolative prodrug linkers for targeted cancer therapy [1]. Following enzymatic deglucuronidation, the ortho-nitrobenzyl intermediate undergoes 1,6-elimination to release the conjugated cytotoxic payload. Direct comparative evidence demonstrates that the 2-nitro-quinone-methide elimination product does not irreversibly inhibit β-glucuronidase, making the scaffold suitable for sustained catalytic activation in antibody-directed enzyme prodrug therapy (ADEPT) and prodrug monotherapy (PMT) regimens [1]. This application requires the ortho-nitro isomer specifically, as the 1,6-elimination pathway is geometrically inaccessible to the para-nitro scaffold, which proceeds via 1,4-elimination with different release kinetics [2].

In Vivo PET Imaging of β-Glucuronidase Activity

The 2-nitrophenyl β-D-glucuronide core structure enables regioselective functionalization at the 4-position of the phenyl ring to introduce imaging reporter groups while preserving β-glucuronidase substrate recognition [1]. The validated PET tracer [¹⁸F]FEAnGA, constructed on this scaffold, has been evaluated in rodent models of C6 glioma and sterile inflammation, demonstrating specific enzyme-mediated tracer retention at target sites [1]. The methyl ester prodrug approach applied to this scaffold achieved a 10-fold increase in lipophilicity, demonstrating the chemical versatility of the ortho-nitro glucuronide system for pharmacokinetic optimization [1]. This application scenario uniquely requires the ortho-nitro isomer, as the 4-position derivatization strategy depends on the electronic and steric environment created by the adjacent 2-nitro substituent.

Substrate Specificity Profiling of Novel β-Glucuronidases

2-NPG is deployed alongside pNPG and other glucuronide substrates to map the active-site topology and substrate promiscuity of newly discovered β-glucuronidases from metagenomic, gut microbiome, or engineered enzyme sources [1][2]. Comparing hydrolysis rates between ortho-nitro and para-nitro glucuronide regioisomers provides direct information about steric tolerance and electronic preferences within the enzyme's aglycone-binding pocket [2]. Such head-to-head profiling has been performed for p-nitrophenyl glucuronide analogues using E. coli and bovine liver β-glucuronidase, and extension of this methodology to the ortho-nitro isomer enables more comprehensive structure–activity relationship (SAR) mapping [2]. Procurement of both isomers from a single, quality-controlled source ensures internal consistency in comparative enzyme characterization studies.

Application
Selection Property
Validation Focus
Chromogenic β-glucuronidase assay
Ortho-nitrophenol substrate specificity
Assay linearity and detection limit in visible range
Self-immolative prodrug linker research
1,6-Elimination geometry
Linker cleavage kinetics and payload release
PET imaging probe development
4-Position derivatization capability
In vivo tracer stability and enzyme specificity
β-Glucuronidase substrate specificity profiling
Ortho/para regioisomer comparison
Aglycone-binding pocket SAR
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